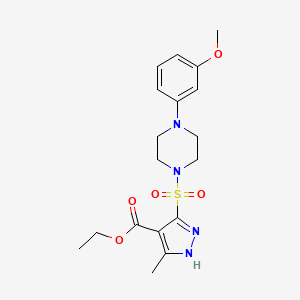
ethyl 5-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of ethyl 5-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate involves multiple steps, including the construction of the pyrazole core, introduction of the methoxyphenyl piperazine side chain, and final esterification. Techniques such as microwave-assisted synthesis have been employed to improve the efficiency of amidation reactions, which are crucial for attaching the piperazine unit to the pyrazole core with good yields (Milosevic et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound has been studied through various spectroscopic and crystallographic methods. Intramolecular and intermolecular interactions, such as hydrogen bonding, significantly influence the compound's conformation and, consequently, its reactivity and interactions with biological targets. Detailed structural analyses have been performed on similar compounds to understand these interactions better (Wu et al., 2005).
科学的研究の応用
WAY-100635 and GR127935: Neuropharmacological Studies
Ethyl 5-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is related to compounds like WAY-100635, which have been studied for their effects on serotonin-containing neurons. WAY-100635 has shown to be a potent and selective 5-HT1A receptor antagonist, affecting the firing of serotonin neurons in a specific manner. This has implications for understanding the role of 5-HT1A receptors in serotonin neurotransmission and offers a potential pathway for the development of treatments for disorders involving serotonin dysregulation. (Craven, Grahame-Smith, & Newberry, 1994).
Pharmacokinetics and Physiologically Based Modeling
Research into compounds structurally similar to this compound, such as UK-369,003, a phosphodiesterase-5 inhibitor, has been conducted to understand their clinical pharmacokinetics. Physiologically based pharmacokinetic modeling has been used to explore how factors like metabolism by cytochrome P450 3A4 and efflux by P-glycoprotein affect the pharmacokinetics of these compounds. This research aids in optimizing drug formulations for therapeutic efficacy. (Watson, Davis, & Jones, 2011).
Microwave-Assisted Amidation
Another study focused on the microwave-assisted amidation of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate to produce carboxamides, showcasing the compound's versatility in chemical synthesis. Such methodologies enhance the efficiency and yield of reactions involving pyrazole derivatives, demonstrating the potential of this compound in chemical research and drug synthesis. (Milosevic et al., 2015).
Radioligand and PET Imaging Applications
Research has also been conducted on compounds like WAY-100635 as radioligands for positron emission tomography (PET) imaging, specifically for studying 5-HT1A receptors in the brain. This application highlights the importance of this compound and related compounds in neuroimaging and neuropharmacology, providing insights into the functioning of the central nervous system and facilitating the development of new treatments for neurological disorders. (Hume et al., 1994).
特性
IUPAC Name |
ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-4-27-18(23)16-13(2)19-20-17(16)28(24,25)22-10-8-21(9-11-22)14-6-5-7-15(12-14)26-3/h5-7,12H,4,8-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPNHKICGLORTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

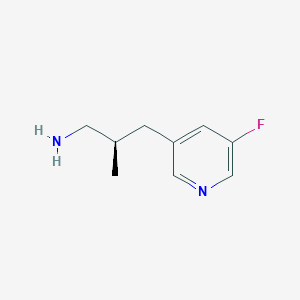
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2497734.png)
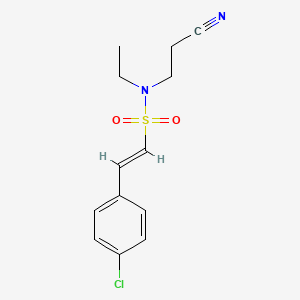
![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2497737.png)
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2497742.png)
![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2497743.png)
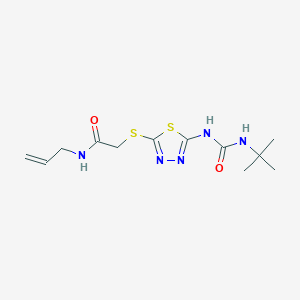
![Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B2497747.png)
![2-Cyclopropyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2497748.png)
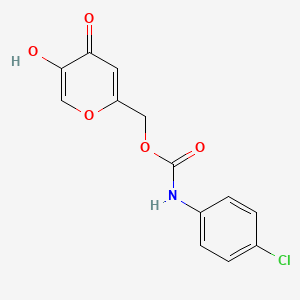
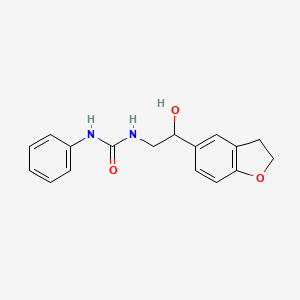
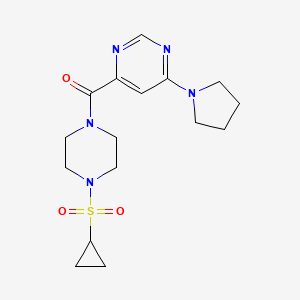
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2497753.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)